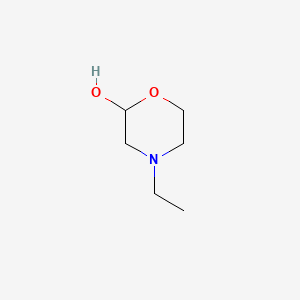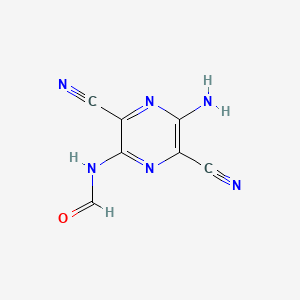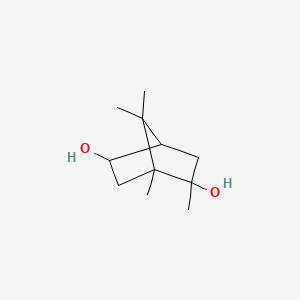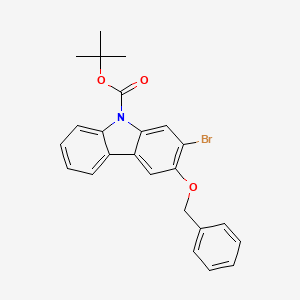
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart. The presence of the fluorophenoxy group adds further interest due to its potential interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorophenol-d4, which is commercially available or can be synthesized by deuteration of 4-fluorophenol.
Ether Formation: The 4-fluorophenol-d4 is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of 2-(4-fluorophenoxy-d4)-acetic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, reaction control, and purification. The use of continuous flow reactors might be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and phenyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Produces 2-(4-fluorophenoxy-d4)-acetic acid.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Typically results in alcohols or alkanes.
Scientific Research Applications
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is used in various fields of scientific research:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism of fluorinated drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of other specialized chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester involves its interaction with various molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The deuterium atoms can alter the compound’s metabolic stability and reaction kinetics, making it a valuable tool in studying metabolic pathways and enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenoxy)-acetic Acid Ethyl Ester: The non-deuterated counterpart.
2-(4-Chlorophenoxy)-acetic Acid Ethyl Ester: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenoxy)-acetic Acid Ethyl Ester: Contains a bromine atom instead of fluorine.
Uniqueness
2-(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester is unique due to the presence of deuterium atoms, which provide increased stability and altered reaction kinetics. This makes it particularly useful in studies requiring precise tracking of molecular interactions and metabolic pathways.
Properties
CAS No. |
1346598-92-2 |
|---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
202.218 |
IUPAC Name |
ethyl 2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3/i3D,4D,5D,6D |
InChI Key |
JZLDBMSPNHYJEW-LNFUJOGGSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)F |
Synonyms |
(4-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (p-Fluorophenoxy-d4)-acetic Acid Ethyl Ester; (4-Fluorophenoxy-d4)acetic Acid Ethyl Ester; Ethyl (4-Fluorophenoxy-d4)acetate; Ethyl 2-(4-Fluorophenoxy-d4)acetate; Ethyl p-Fluorophenoxyacetate-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)


![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)



